N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide
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Overview
Description
N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide is a compound that belongs to the benzimidazole class of organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential antimicrobial, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide typically involves the reaction of benzimidazole derivatives with phenoxyacetic acid or its derivatives. One common method involves the nucleophilic substitution reaction where the benzimidazole nucleus is reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenoxyacetyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its antimicrobial and anti-inflammatory effects. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-5-yl)-2-(4-methylphenoxy)acetamide
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N~2~-1H-benzimidazol-5-yl-N~4~-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
Uniqueness
N-(1H-benzimidazol-5-yl)-2-phenoxyacetamide stands out due to its specific combination of the benzimidazole and phenoxyacetamide moieties, which confer unique biological activities. Its potential as an antimicrobial and anti-inflammatory agent makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H13N3O2/c19-15(9-20-12-4-2-1-3-5-12)18-11-6-7-13-14(8-11)17-10-16-13/h1-8,10H,9H2,(H,16,17)(H,18,19) |
InChI Key |
SFAMCCLANKUEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
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